molecular formula C8H12Cl2N2O2 B569176 2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride CAS No. 73448-02-9

2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride

Cat. No. B569176
CAS RN: 73448-02-9
M. Wt: 239.096
InChI Key: XXHGNNYLGJCVEG-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride, also known as 1,2-Diamino-4,5-ethylenedioxybenzene Dihydrochloride, is a chemical compound with the molecular formula C8H12Cl2N2O2 . It has a molecular weight of 239.10 g/mol .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride consists of a benzodioxine ring with two amine groups attached at the 6 and 7 positions . The InChI string for this compound is InChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.10 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 238.0275830 g/mol . The topological polar surface area is 70.5 Ų . The heavy atom count is 14 . The complexity of the compound is 147 .

Scientific Research Applications

  • Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide have been synthesized and shown to possess potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

  • Anti-Diabetic Agents : Synthesized derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

  • Synthesis Processes : A novel tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins has been developed using Cu2O as a catalyst (Bao et al., 2008).

  • Antibacterial and Antifungal Agents : Certain synthesized derivatives of 2,3-dihydro-1,4-benzodioxin have been identified as promising antibacterial and antifungal agents (Abbasi et al., 2020).

  • Anticonvulsant Activity : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have shown potential anticonvulsant activity (Arustamyan et al., 2019).

  • Inflammation Treatment : New sulfonamides bearing a 1,4-benzodioxin ring synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have shown potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

  • Dual Nucleophilic Aromatic Substitution (SNAr) : The compound has been used in the synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines via a dual SNAr reaction (Deshmukh et al., 2013).

  • Bacterial Biofilm Inhibition and Cytotoxicity : Certain N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and shown to inhibit bacterial biofilms, with minimal cytotoxicity (Abbasi et al., 2020).

  • Anti-inflammatory Activity : Carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized, displaying anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).

  • Chiral Building Block Preparation : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the compound, are important chiral synthons for the synthesis of therapeutic agents such as Doxazosin mesylate, with efficient preparation methods being developed (Mishra et al., 2016).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHGNNYLGJCVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride

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